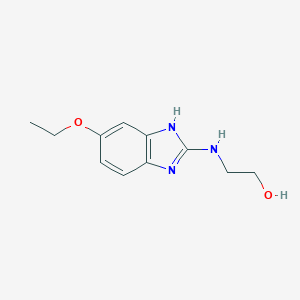

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

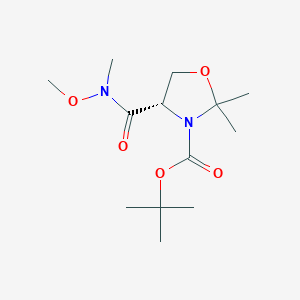

"2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol" is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzimidazole derivatives, which are crucial for their pharmacological properties and industrial applications. The synthesis and study of its molecular structure, chemical reactions, and properties contribute significantly to understanding its potential uses in various fields.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol," involves multicomponent reactions that offer an efficient and eco-friendly approach. For instance, a one-pot multicomponent reaction involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of a nano-copper Y zeolite catalyst in ethanol at room temperature has been reported to yield novel benzimidazole derivatives with high efficiency (Kalhor, 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol serves as a precursor in the synthesis of complex ligands and their metal complexes. For example, a new ligand derived from benzimidazole was synthesized and characterized, demonstrating its potential to form complexes with transition metals such as Co (II), Ni (II), Cu (II), Zn (II), and Cd (II). This process involves the preparation of the ligand in ethanol and characterizing the metal-ligand complexes through various techniques, including elemental analysis, IR, 1H-NMR, UV-Vis spectra, magnetic susceptibility measurements, molar conductivity, melting points, and atomic absorption. The structures of the complexes suggest octahedral geometry for Co (II), Ni (II), and Cu (II) complexes and tetrahedral geometry for Zn (II) and Cd (II) complexes, highlighting the versatility of the ligand in coordination chemistry (Jamel & Al-Obaidi, 2018).

Advanced Materials and Nanocatalysis

The compound is also instrumental in the development of advanced materials and serves as a catalyst in nanotechnology applications. A notable application includes its use in a one-pot multicomponent reaction facilitated by nano-Copper Y Zeolite (NCZ) as a catalyst. This method highlights an efficient and environmentally friendly approach for synthesizing novel compounds, showcasing the compound's utility in catalyzing reactions under mild conditions. This synthesis route not only yields high reactions but also emphasizes safety, reusability of the catalyst, and quick isolation of the product, potentially paving the way for the development of new commercial fungicides and sulfur-bearing peptide derivatives (Kalhor, 2015).

Antimicrobial Applications

Further, the derivative of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol has shown promising results in antimicrobial studies. New compounds incorporating the benzimidazole moiety, linked with different amino acids and sulfamoyl or pyrrole analogues, have been synthesized and evaluated for their antimicrobial activities. These studies revealed significant effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicating the potential of these compounds in pharmaceutical applications to combat microbial infections (El-Meguid, 2014).

Safety And Hazards

The safety data sheet of this compound suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. In case of ingestion, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

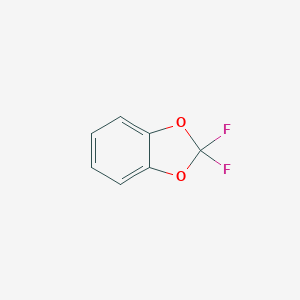

2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZZYVRQGMWHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349526 |

Source

|

| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |

CAS RN |

121477-79-0 |

Source

|

| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)